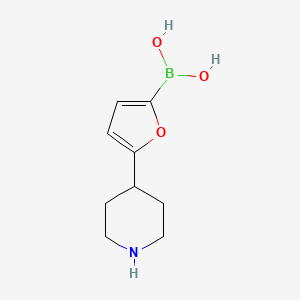
(5-(Piperidin-4-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Piperidin-4-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BNO3 and a molecular weight of 195.02 g/mol . This compound features a piperidine ring attached to a furan ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of (5-(Piperidin-4-yl)furan-2-yl)boronic acid may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-(Piperidin-4-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Oxidation: (5-(Piperidin-4-yl)furan-2-yl)methanol.
Reduction: (5-(Piperidin-4-yl)tetrahydrofuran-2-yl)boronic acid.
Substitution: Various biaryl or bialkyl compounds depending on the coupling partner.
Scientific Research Applications
(5-(Piperidin-4-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-(Piperidin-4-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, leading to inhibition of its activity . The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
(5-(Piperidin-4-yl)thiophene-2-yl)boronic acid: Similar structure but with a thiophene ring instead of a furan ring.
(5-(Piperidin-4-yl)pyridine-2-yl)boronic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
(5-(Piperidin-4-yl)furan-2-yl)boronic acid is unique due to the presence of both a piperidine and a furan ring, which provides a distinct electronic and steric environment. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H14BNO3 |
|---|---|
Molecular Weight |
195.03 g/mol |
IUPAC Name |
(5-piperidin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-2,7,11-13H,3-6H2 |
InChI Key |
NIJGPUFYZJEVGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2CCNCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)
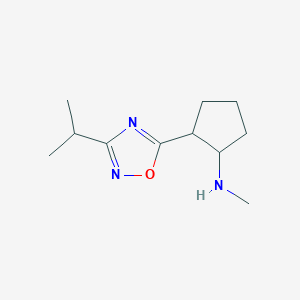
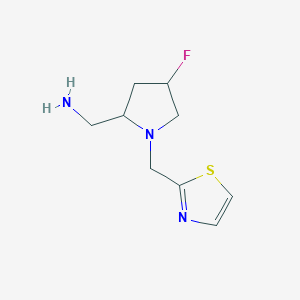
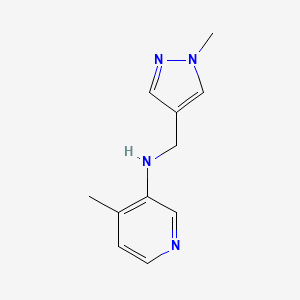
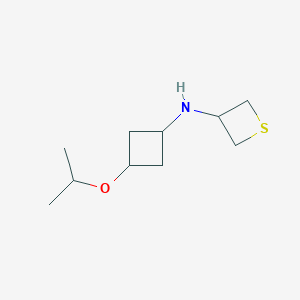
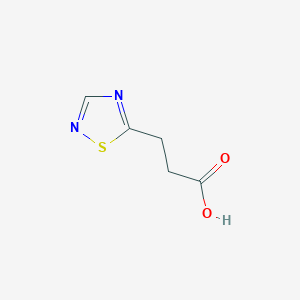
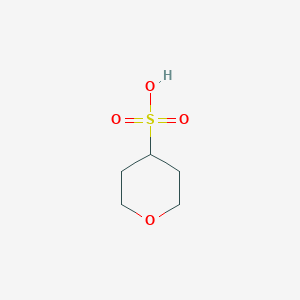
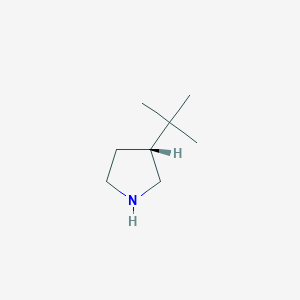
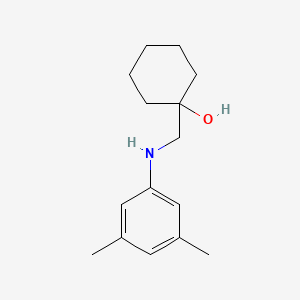
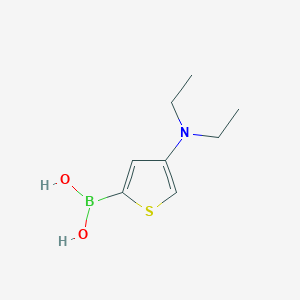
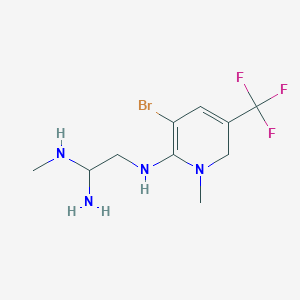
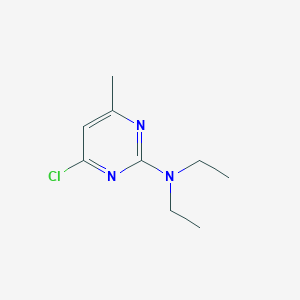

![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
